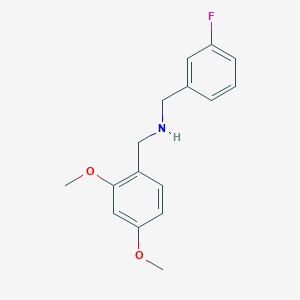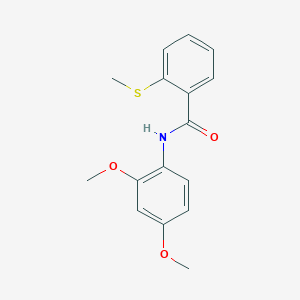![molecular formula C18H14F2O3 B5774434 7-[(2,6-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5774434.png)
7-[(2,6-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[(2,6-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one, also known as DBOC, is a synthetic compound that belongs to the family of coumarin derivatives. DBOC has gained significant attention in recent years due to its potential applications in scientific research, particularly in the fields of biochemistry and physiology.
Mecanismo De Acción
7-[(2,6-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one works by reacting with ROS to form a fluorescent adduct, which can be visualized using fluorescence microscopy. The fluorescence intensity of the adduct is directly proportional to the amount of ROS present in the cell, making 7-[(2,6-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one a useful tool for monitoring ROS levels in real-time. Additionally, 7-[(2,6-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one has been shown to be highly selective for ROS, with minimal interference from other cellular components.
Biochemical and Physiological Effects:
In addition to its use as a fluorescent probe, 7-[(2,6-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one has also been shown to have other biochemical and physiological effects. For example, 7-[(2,6-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes that play a critical role in regulating cell signaling pathways. By inhibiting PTP activity, 7-[(2,6-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one can modulate cellular signaling and potentially have therapeutic applications in diseases such as cancer and diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 7-[(2,6-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one is its high selectivity for ROS, which allows for accurate monitoring of ROS levels in living cells. Additionally, 7-[(2,6-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one is relatively easy to synthesize and has a long shelf life, making it a cost-effective tool for scientific research. However, 7-[(2,6-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one does have some limitations, including its potential toxicity at high concentrations and its inability to detect specific types of ROS.
Direcciones Futuras
There are several future directions for research on 7-[(2,6-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one. One area of interest is the development of new fluorescent probes based on the structure of 7-[(2,6-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one that can detect specific types of ROS. Additionally, further studies are needed to determine the optimal concentration of 7-[(2,6-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one for use in living cells and to investigate its potential toxicity. Finally, there is a need for more research on the therapeutic applications of 7-[(2,6-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one in diseases such as cancer and diabetes.
Conclusion:
In conclusion, 7-[(2,6-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one, or 7-[(2,6-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one, is a synthetic compound that has potential applications in scientific research, particularly in the fields of biochemistry and physiology. 7-[(2,6-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one can be synthesized through a multi-step process and has been shown to be a highly selective fluorescent probe for the detection of ROS in living cells. Additionally, 7-[(2,6-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one has other biochemical and physiological effects, including the inhibition of PTP activity, which could have therapeutic applications in diseases such as cancer and diabetes. While 7-[(2,6-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one has some limitations, further research is needed to explore its potential applications and to develop new fluorescent probes based on its structure.
Métodos De Síntesis
The synthesis method of 7-[(2,6-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one involves several steps, including the condensation of 4-hydroxycoumarin and 2,6-difluorobenzaldehyde in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with ethyl bromide to obtain 7-[(2,6-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one in high yield. The purity of the compound can be further improved through recrystallization.
Aplicaciones Científicas De Investigación
7-[(2,6-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. ROS are highly reactive molecules that play a critical role in various physiological processes, including cell signaling and immune response. However, excessive ROS production can lead to oxidative stress, which has been implicated in the pathogenesis of many diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Propiedades
IUPAC Name |
7-[(2,6-difluorophenyl)methoxy]-4-ethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2O3/c1-2-11-8-18(21)23-17-9-12(6-7-13(11)17)22-10-14-15(19)4-3-5-16(14)20/h3-9H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBKHMNEISLHPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5774354.png)



![1-(4-bromophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5774372.png)
![1-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]indoline](/img/structure/B5774375.png)
![2-methoxy-6-methyl-3-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]quinoline](/img/structure/B5774383.png)


![N-{[(3-nitrophenyl)amino]carbonothioyl}cyclopentanecarboxamide](/img/structure/B5774412.png)

![2-methoxy-4-{2-[(3-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5774441.png)

![2-(benzoylamino)-N,N-dimethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5774454.png)